

Technical Guide: Tetracosane-d50

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Compound of Interest

Compound Name: Tetracosane-d50

Cat. No.: B106040

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Tetracosane-d50**, a deuterated form of the straight-chain alkane tetracosane. It is intended for use by professionals in research, scientific, and drug development fields. This document outlines its chemical and physical properties, details on its synthesis, and its primary application as an internal standard.

Core Chemical and Physical Properties

Tetracosane-d50, with the CAS number 16416-32-3, is a saturated hydrocarbon where all 50 hydrogen atoms have been replaced by their stable isotope, deuterium.^{[1][2][3][4]} This isotopic substitution makes it a valuable tool in various analytical and research applications, particularly in mass spectrometry.^[2]

Quantitative Data Summary

The physical and chemical properties of **Tetracosane-d50** are summarized in the table below.

Property	Value
CAS Number	16416-32-3[1]
Molecular Formula	C ₂₄ D ₅₀ or CD ₃ (CD ₂) ₂₂ CD ₃ [4]
Molecular Weight	388.96 g/mol [4][5]
Appearance	White to Off-White Solid[5][6]
Melting Point	49-52 °C[4][5][7]
Boiling Point	391 °C[4][5]
Flash Point	113 °C (closed cup)[4]
Purity	>95% to 99%[3][4]
Isotopic Purity	98 atom % D[4]
Solubility	Insoluble in water; Slightly soluble in Chloroform and Ethyl Acetate[2][6]
Storage	Room temperature, away from light and moisture[3][8]

Experimental Protocols

Synthesis of Tetracosane-d50

A simplified and effective method for the preparation of fully deuterated hydrocarbons like **Tetracosane-d50** involves a liquid-phase exchange process.[9] This method is advantageous as it produces perdeuterated products with high isotopic and chemical purity, without significant cracking or structural isomerization.[9]

Methodology: Liquid-Phase Deuterium Exchange[9]

- Starting Material: An unsaturated or saturated, cyclic or acyclic hydrocarbon (e.g., tetracosane) is used as the starting material.
- Catalyst: A carbon-supported, fixed-bed catalyst of rhodium, platinum, or palladium is prepared.

- **Reaction Setup:** The liquid hydrocarbon starting material is introduced into a reaction vessel containing the catalyst.
- **Deuterium Introduction:** Deuterium gas (D_2) is introduced into the vessel.
- **Reaction Conditions:** The exchange reaction is carried out at temperatures between 190°C and 200°C.
- **Process:** The liquid hydrocarbon and deuterium gas interact in the presence of the catalyst, leading to the substitution of hydrogen atoms with deuterium atoms.
- **Product:** The resulting product is the corresponding perdeuterated, saturated equivalent of the starting material (**Tetracosane-d50**).
- **Purification:** The final product is purified to ensure high chemical and isotopic purity.

Application as an Internal Standard in GC-MS

Tetracosane-d50's primary role in research is as an internal standard for quantitative analysis using gas chromatography-mass spectrometry (GC-MS).^[9] Its chemical similarity to the non-deuterated tetracosane and its distinct mass difference make it an ideal standard.^[9]

Methodology: Quantitative Analysis using an Internal Standard

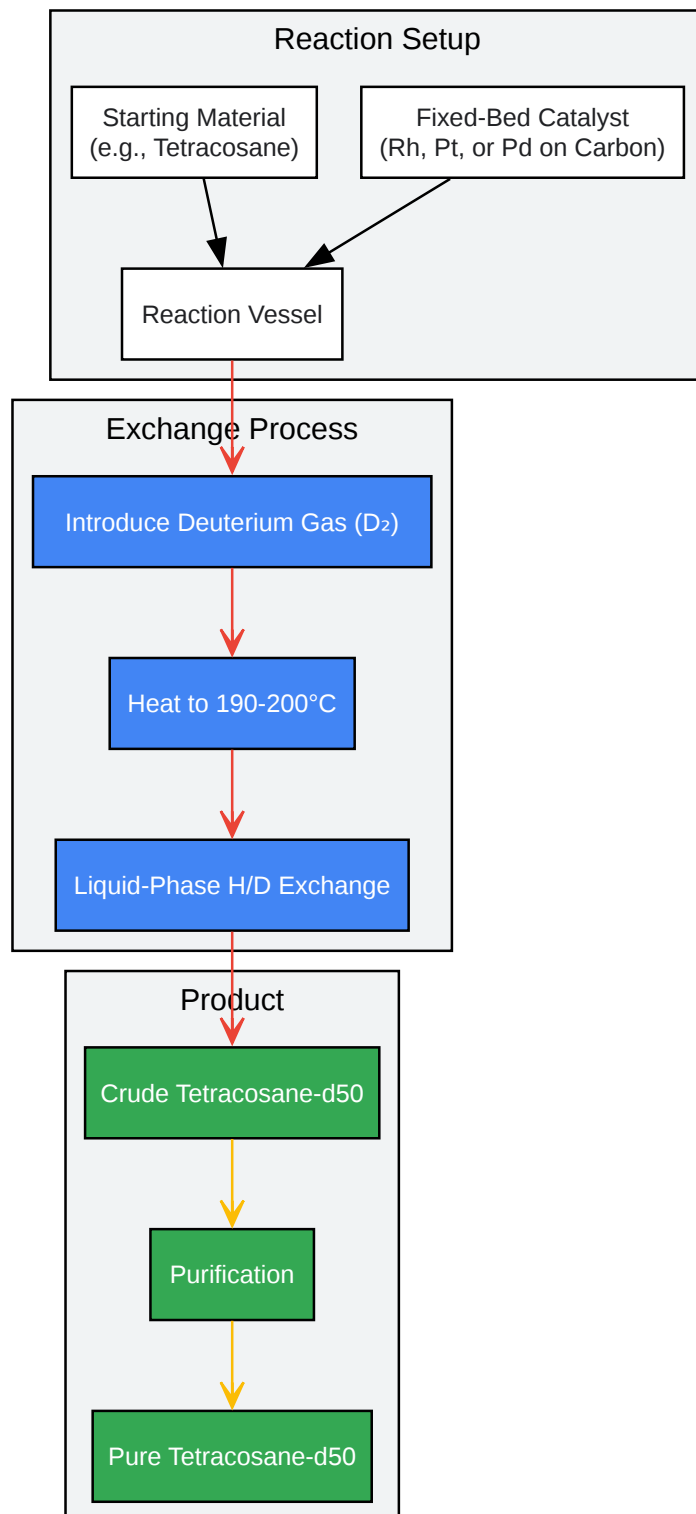
- **Standard Preparation:** A stock solution of **Tetracosane-d50** of a known concentration is prepared in a suitable solvent (e.g., isooctane).^[10]
- **Sample Preparation:** The sample to be analyzed, which is expected to contain the analyte of interest (e.g., non-deuterated tetracosane), is prepared.
- **Spiking:** A precise and known amount of the **Tetracosane-d50** internal standard solution is added ("spiked") into both the calibration standards and the unknown samples.
- **GC-MS Analysis:** The spiked samples are injected into the GC-MS system.
 - **Gas Chromatography (GC):** The GC separates the components of the mixture based on their boiling points and interactions with the stationary phase. Tetracosane and **Tetracosane-d50** will have very similar retention times.

- Mass Spectrometry (MS): As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The detector measures the mass-to-charge ratio of these fragments.
- Quantification: The analyte is quantified by comparing the peak area of the analyte to the peak area of the internal standard (**Tetracosane-d50**). The response factor, determined from the analysis of calibration standards, is used to calculate the concentration of the analyte in the unknown sample.

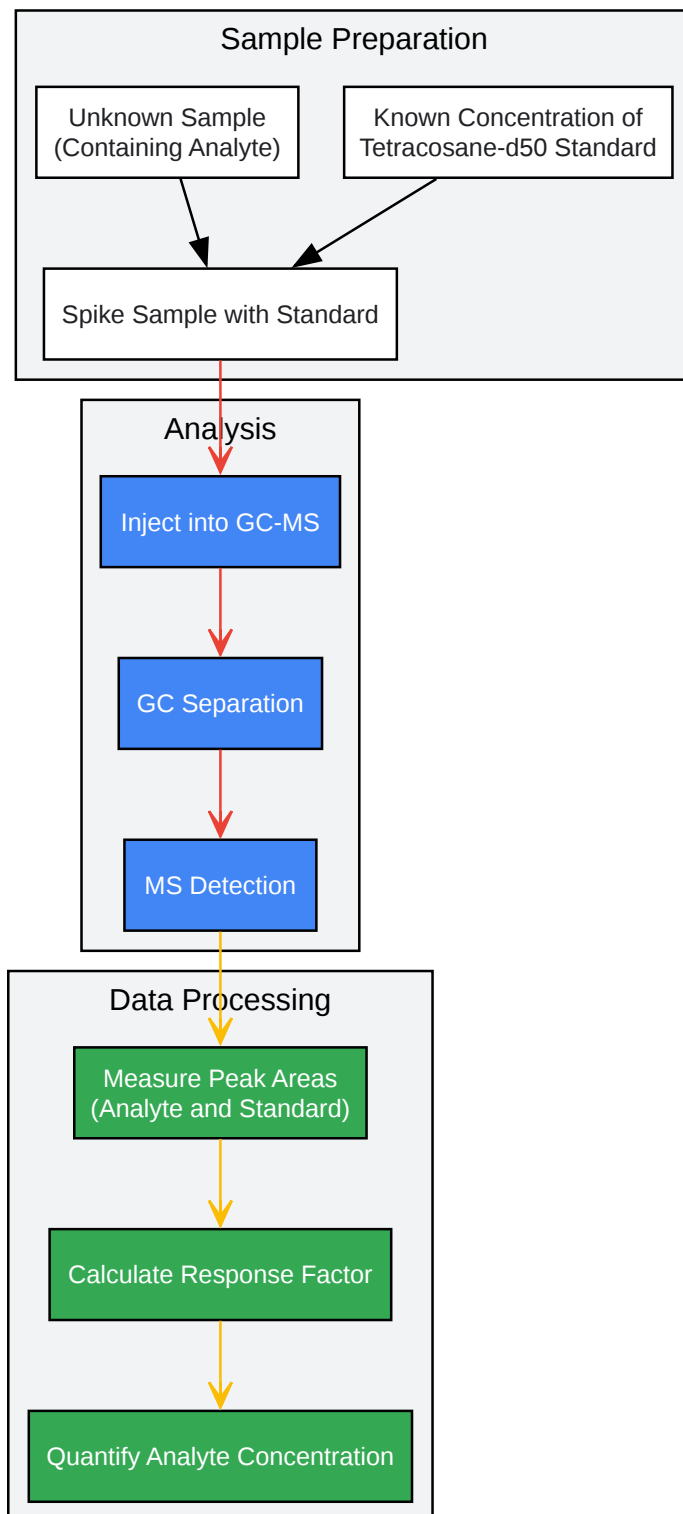
Visualizations

The following diagrams illustrate the experimental workflows described above.

Synthesis of Tetracosane-d50 via Liquid-Phase Exchange

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **Tetracosane-d50**.

GC-MS Workflow with Tetracosane-d50 as Internal Standard

[Click to download full resolution via product page](#)Caption: Use of **Tetracosane-d50** in a GC-MS workflow.

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